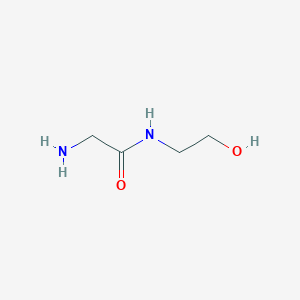

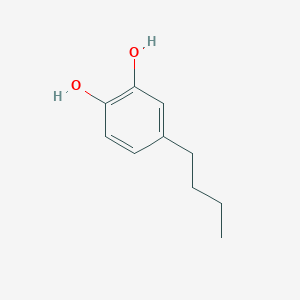

4-Butylbenzene-1,2-diol

概要

説明

Synthesis Analysis

The synthesis of substituted benzene derivatives can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was accomplished by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride . These methods suggest that the synthesis of 4-Butylbenzene-1,2-diol could potentially be achieved through nucleophilic substitution reactions involving appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives can be complex, as seen in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where X-ray crystallography revealed large bond angles around the phosphorus atoms . The introduction of bulky substituents, such as tert-butyl groups, can lead to increased interchain distances and decreased intermolecular forces, as observed in the synthesis of new polyimides . These findings suggest that the molecular structure of this compound would likely be influenced by the presence of the butyl group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can vary significantly. For example, the dimagnesiated compound 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was characterized by reactions such as hydrolysis and halogenation . The bromination of 1,4-di-tert-butylbenzene resulted in the formation of various brominated products, indicating that the position of substituents on the benzene ring can influence the outcome of such reactions . These studies provide a framework for understanding how this compound might undergo chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are closely related to their molecular structures. Polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibited low dielectric constants, low moisture absorption, and high glass transition temperatures due to the presence of tert-butyl side groups . Similarly, the synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yielded a compound with high melting points, indicating strong intermolecular interactions . These properties suggest that this compound would also have unique physical and chemical characteristics influenced by its substituents.

科学的研究の応用

Synthesis of Polymers

- 4-Butylbenzene-1,2-diol, through its derivatives, contributes to the synthesis of various polymers. For example, its derivative 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene was used in creating soluble alternating copoly(amide–imide)s with high thermal stability and excellent solubility in amide-type solvents. These polymers formed transparent, flexible films and had tensile strengths of 87–108 MPa, with glass transition temperatures in the range of 234–276°C (Yang & Wei, 2001).

Development of Advanced Materials

- The compound was also integral in developing ortho-linked polyamides, which demonstrated high thermal stability, solubility in various polar solvents, and could form transparent, flexible films. These polyamides had glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang & Chen, 2000).

Enhancing Material Properties

- In another study, the introduction of derivatives of this compound into polyimides resulted in a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures (276−398 °C). This indicates its potential in improving the properties of materials used in electronics and other high-performance applications (Chern & Tsai, 2008).

Catalysis and Chemical Synthesis

- The compound and its derivatives are also used in various chemical synthesis processes. For example, they play a role in the palladium(0)-catalyzed synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating its utility in complex organic syntheses (Massacret et al., 1999).

Safety and Hazards

Exposure to 4-Butylbenzene-1,2-diol can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the isolation of 4-allylbenzene-1,2-diol from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The compound was shown to have strong antibacterial activity against four plant pathogens . This research suggests potential applications of this compound in the development of new pesticides .

作用機序

Target of Action

The primary target of 4-Butylbenzene-1,2-diol is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound.

特性

IUPAC Name |

4-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPWYRENKSWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559498 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2525-05-5 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。